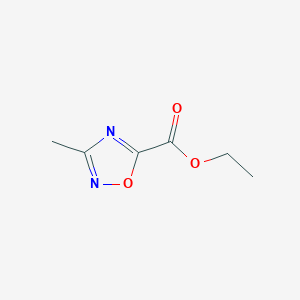

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

概要

説明

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form intermediates, which are then condensed with various acyl chlorides to obtain different 1,2,4-oxadiazole intermediates . These intermediates are subsequently hydrolyzed with sodium hydroxide in ethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and hydrolysis steps.

化学反応の分析

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis reactions are particularly significant for generating carboxylic acid derivatives:

The ester group’s reactivity is enhanced by the electron-deficient oxadiazole ring, facilitating nucleophilic attack at the carbonyl carbon. Alkaline hydrolysis proceeds via a tetrahedral intermediate, while aminolysis forms stable amide derivatives .

Condensation Reactions

The carbonyl group participates in condensation reactions to form hydrazones and Schiff bases:

These reactions exploit the electrophilic nature of the carbonyl group, with hydrazide intermediates serving as versatile building blocks for further functionalization .

Electrophilic Aromatic Substitution

The oxadiazole ring undergoes electrophilic substitution at the C-3 position (para to the methyl group). Nitration and sulfonation are notable examples:

The methyl group directs electrophiles to the C-5 position, with reaction rates modulated by the electron-withdrawing carboxylate group .

Metal-Catalyzed Cross-Coupling

The oxadiazole ring participates in copper- or palladium-catalyzed coupling reactions:

These reactions enable the introduction of aryl or heteroaryl groups, expanding the compound’s utility in medicinal chemistry .

Oxidation and Reduction

The methyl group and oxadiazole ring undergo redox transformations:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂O, 60°C, 6 h | KMnO₄ (3 eq) | 3-Carboxy-1,2,4-oxadiazole-5-carboxylate | 40–45% | |

| Ring reduction | H₂, Pd/C, ethanol, RT, 24 h | H₂ (1 atm) | Partially saturated oxadiazoline derivatives | 30–35% |

Oxidation of the methyl group to a carboxylic acid is challenging due to the ring’s electron-withdrawing effects, requiring strong oxidizing agents.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile oxide cycloaddition | RT, 24 h, DMSO | Nitrile oxide (1.5 eq) | Fused bicyclic oxadiazole derivatives | 75–82% |

These reactions exploit the oxadiazole’s dipolar character, forming complex heterocyclic systems with potential bioactivity .

Stability Under Basic Conditions

The compound undergoes ring-opening reactions in strongly basic media:

| Conditions | Reagents | Product | Mechanism | Reference |

|---|---|---|---|---|

| NaOH (5 eq), H₂O, reflux | NaOH | Ethyl cyanoacetate derivatives | Nucleophilic attack at C-5 |

Ring-opening is initiated by hydroxide attack at the electron-deficient C-5 position, leading to scission of the N–O bond .

科学的研究の応用

Antibacterial Properties

Research indicates that derivatives of 1,2,4-oxadiazole compounds, including ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, exhibit significant antibacterial activity. A study highlighted the potential of these compounds as antibacterial agents, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The unique resistance mechanisms observed in MRSA towards 1,2,4-oxadiazoles suggest a promising avenue for developing new antibiotics .

Anticancer Activity

The compound has shown potential in cancer treatment as well. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells by activating the p53 pathway and cleaving caspase-3 . The molecular docking studies further revealed strong interactions between the aromatic rings of these compounds and amino acid residues in estrogen receptors, suggesting their applicability in developing new Tamoxifen analogs for breast cancer treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity . Its structure-activity relationship has been extensively studied to identify modifications that improve biological activity. For instance, various substituents on the oxadiazole ring have been correlated with increased potency against specific biological targets such as human carbonic anhydrases (hCA) .

Polymer Chemistry

This compound has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can potentially improve the material's resistance to environmental factors and increase its lifespan .

Case Studies

作用機序

The mechanism of action of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s antimicrobial and anticancer effects. Molecular docking studies have revealed that the compound binds effectively to the active sites of target enzymes, enhancing its biological activity .

類似化合物との比較

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but also possess significant biological and chemical properties.

Indole Derivatives: Although structurally different, indole derivatives exhibit comparable biological activities, such as antimicrobial and anticancer properties.

Uniqueness: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

生物活性

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (EMOC) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with EMOC, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

EMOC is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , with a molecular weight of 156.14 g/mol. The compound exhibits high gastrointestinal absorption, contributing to its bioavailability and potential therapeutic efficacy .

Antimicrobial Activity

Mechanism of Action

EMOC has been identified as an effective antimicrobial agent against various pathogens. Its mechanism involves the inhibition of bacterial enzymes, leading to the disruption of cellular processes in bacteria. Notably, studies have shown that EMOC derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to vancomycin .

Research Findings

Recent studies have highlighted the effectiveness of EMOC in treating infections caused by Clostridioides difficile and multidrug-resistant strains. For example, one study reported that EMOC analogues demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 3 μg/mL against C. difficile and 4 μg/mL against E. faecium. These findings suggest that EMOC could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

Cellular Mechanisms

EMOC's anticancer properties have been attributed to its ability to induce apoptosis in cancer cells. The compound activates caspase enzymes and disrupts mitochondrial function, which are critical pathways in programmed cell death. In vitro studies have shown that EMOC can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating potent cytotoxicity .

Case Studies

A notable study evaluated the effects of EMOC derivatives on human leukemia cell lines, revealing that some derivatives exhibited greater cytotoxic activity than doxorubicin, a standard chemotherapy agent. The derivatives induced apoptosis in a dose-dependent manner and increased p53 expression levels, further supporting their potential as anticancer agents .

Other Biological Activities

Beyond antimicrobial and anticancer properties, EMOC has shown promise in various other therapeutic areas:

- Anti-inflammatory Activity : Research indicates that certain derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antiparasitic Activity : Some studies suggest efficacy against parasitic infections, although further investigation is needed to confirm these findings .

- Enzyme Inhibition : EMOC has been reported to inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Summary of Biological Activities

特性

IUPAC Name |

ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNCRQZLESKCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615033 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-21-4 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。